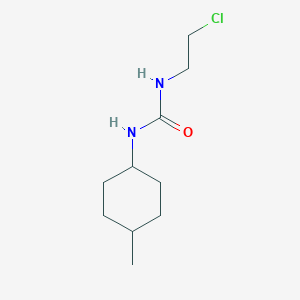
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea, also known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing them from dividing and growing.
Wirkmechanismus
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea works by attaching to the DNA of cancer cells and causing damage to the strands. This damage prevents the cells from dividing and growing, ultimately leading to their death. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been shown to be effective against both rapidly dividing and slowly dividing cancer cells, making it a versatile treatment option for a range of cancers.
Biochemische Und Physiologische Effekte
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can have a range of biochemical and physiological effects on the body, including nausea, vomiting, and bone marrow suppression. It can also cause damage to the liver and kidneys, and in rare cases, can lead to the development of secondary cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in laboratory experiments is its ability to cross the blood-brain barrier, making it an effective treatment option for brain tumors. However, its toxicity can also be a limitation, as it can be difficult to determine the appropriate dosage without causing harm to the test subjects.
Zukünftige Richtungen
Future research on 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea could focus on developing more targeted delivery methods, such as using nanoparticles or other drug delivery systems to specifically target cancer cells while minimizing damage to healthy cells. Additionally, further studies could explore the potential of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in combination with other chemotherapy drugs or immunotherapy treatments to enhance its effectiveness. Finally, research could also focus on developing biomarkers that can predict which patients are most likely to respond to 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea treatment, allowing for more personalized and effective cancer care.
Synthesemethoden
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can be synthesized through the reaction of 1-(2-chloroethyl)-3-isocyanato-4-methylcyclohexane with urea in the presence of a catalyst. This process results in the formation of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been extensively studied for its effectiveness in treating various types of cancer. It has been shown to be particularly effective in the treatment of brain tumors, with studies demonstrating that it can significantly increase the survival rate of patients with glioblastoma multiforme, a highly aggressive form of brain cancer.
Eigenschaften
CAS-Nummer |
13908-15-1 |
|---|---|
Produktname |
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea |
Molekularformel |
C10H19ClN2O |
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C10H19ClN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h8-9H,2-7H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
TVRUQFGPXZSUMS-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NCCCl |
Kanonische SMILES |
CC1CCC(CC1)NC(=O)NCCCl |
Andere CAS-Nummern |
13908-15-1 |
Synonyme |
N-(2-CHLOROETHYL)-N'-(4-METHYLCYCLOHEXYL)UREA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



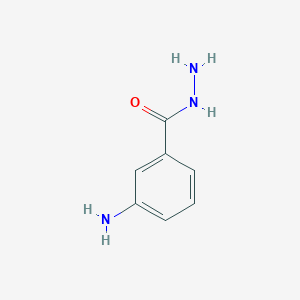
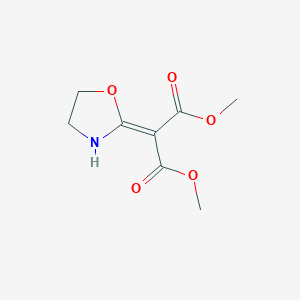
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)

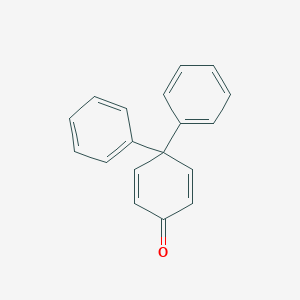
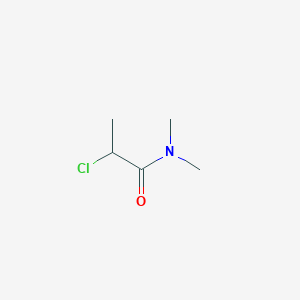
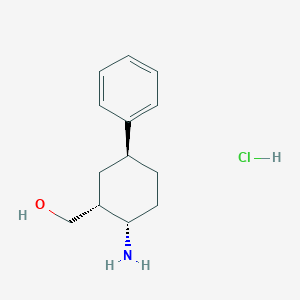
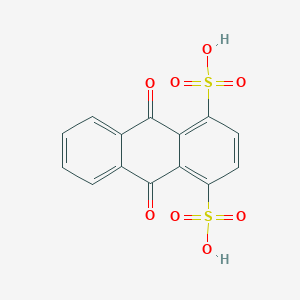
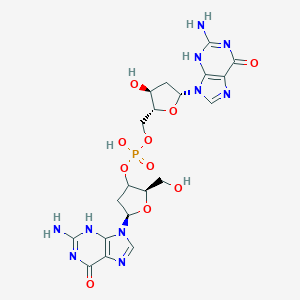

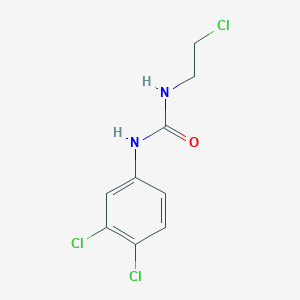
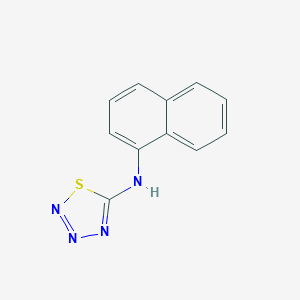
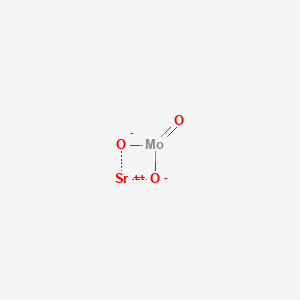
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)